molecular formula C10H8ClF2N3O2 B12077515 (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol

(1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B12077515
M. Wt: 275.64 g/mol
InChI Key: PRMGLSNMZYDIMV-UHFFFAOYSA-N
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Description

(1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Chlorine and Difluoromethoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the triazole ring.

    Substitution: The chlorine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This specific compound could be investigated for similar activities.

Industry

In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol
  • (1-(4-Difluoromethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol
  • (1-(4-Chloro-3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

The presence of both chlorine and difluoromethoxy groups in (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

IUPAC Name

[1-[4-chloro-3-(difluoromethoxy)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3O2/c11-8-2-1-7(3-9(8)18-10(12)13)16-4-6(5-17)14-15-16/h1-4,10,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMGLSNMZYDIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CO)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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